奥利塔万星二磷酸盐

描述

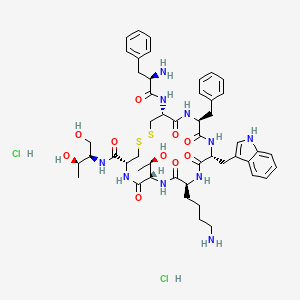

奥利塔万星二磷酸盐是一种半合成的脂糖肽类抗生素,用于治疗严重的革兰氏阳性细菌感染。它对耐甲氧西林金黄色葡萄球菌(MRSA)和耐万古霉素肠球菌(VRE)特别有效。 奥利塔万星二磷酸盐以商品名Orbactiv和Kimyrsa销售 .

科学研究应用

奥利塔万星二磷酸盐具有广泛的科学研究应用,包括:

化学: 用作研究糖肽类抗生素及其化学性质的模型化合物。

生物学: 研究它与细菌细胞壁的相互作用以及它对细菌生长和存活的影响。

医学: 用于临床试验和研究,以评估其在治疗细菌感染(尤其是由耐药菌株引起的感染)中的疗效和安全性

工业: 用于开发新的抗生素配方和递送系统.

作用机制

奥利塔万星二磷酸盐通过多种机制发挥作用:

抑制转糖基化: 与革兰氏阳性菌中D-丙氨酰-D-丙氨酸茎末端结合,抑制肽聚糖合成.

抑制转肽作用: 阻止肽聚糖链的交联,削弱细菌细胞壁.

细胞膜相互作用/破坏: 疏水性4'-氯联苯甲基与细菌细胞膜相互作用,导致去极化、通透化和快速细胞死亡.

生化分析

Biochemical Properties

Oritavancin diphosphate has multiple mechanisms of action, including inhibition of transglycosylation, inhibition of transpeptidation, and cell membrane interaction/disruption . It interacts with enzymes involved in peptidoglycan synthesis in Gram-positive bacteria, binding to D-alanyl-D-alanine stem termini . This interaction inhibits the transglycosylation step of cell wall biosynthesis, a property common to all glycopeptides and lipoglycopeptides .

Cellular Effects

Oritavancin diphosphate has significant effects on various types of cells and cellular processes. It interferes with bacterial cell wall synthesis and integrity, treating susceptible skin and subcutaneous tissue infections with gram-positive bacteria . It also exhibits excellent tissue penetration and distribution throughout various sites, including skin structures, synovial fluid (found in joints), bone tissue, and macrophages .

Molecular Mechanism

Oritavancin diphosphate exerts its effects at the molecular level through several mechanisms. It inhibits transglycosylation by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria, disrupting peptidoglycan synthesis . It also inhibits transpeptidation and interacts with the cell membrane, causing depolarization, permeabilization, and rapid, concentration-dependent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Oritavancin diphosphate has shown high positive clinical response and microbial eradication rate, with less than 5% of patients hospitalized for worsening or recurrence of the index infection within 28 days of treatment .

Dosage Effects in Animal Models

In a peritonitis model in mice infected with S. pneumoniae, the 50% effective dose (ED 50) of Oritavancin diphosphate in preventing mortality was lowest when a single dose was given once over 48 hours and highest when the drug was administered every 2 hours for 48 hours .

Metabolic Pathways

Oritavancin diphosphate is involved in the metabolic pathway of peptidoglycan synthesis in Gram-positive bacteria. It binds to D-alanyl-D-alanine stem termini, inhibiting the transglycosylation step of this pathway .

Transport and Distribution

Oritavancin diphosphate is characterized by extensive tissue distribution and a long terminal half-life . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .

Subcellular Localization

Oritavancin diphosphate primarily targets the cell wall and membrane of Gram-positive bacteria . Its hydrophobic group allows for interaction and disruption of the cell membrane, resulting in depolarization, permeabilization, and rapid cell death .

准备方法

合成路线和反应条件

奥利塔万星二磷酸盐通过一系列化学反应,从万古霉素开始合成。 反应条件通常涉及还原烷基化和高效液相色谱(HPLC)纯化 .

工业生产方法

奥利塔万星二磷酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该过程包括使用生物反应器进行发酵,然后进行化学修饰和纯化步骤。 最终产品被冻干并包装用于静脉注射 .

化学反应分析

反应类型

奥利塔万星二磷酸盐经历了几种类型的化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

合成和修饰奥利塔万星二磷酸盐中常用的试剂包括:

还原烷基化试剂: 用于引入疏水性取代基。

氧化剂: 用于修饰特定的官能团。

主要形成的产物

相似化合物的比较

奥利塔万星二磷酸盐与其他糖肽类抗生素进行比较,例如:

万古霉素: 第一个糖肽类抗生素,用于治疗严重的革兰氏阳性感染。

替考拉宁: 另一种糖肽类抗生素,具有类似的作用机制,但药代动力学特性不同.

特拉万星和达巴万星: 与万古霉素相比,第二代半合成糖肽类抗生素具有更高的效力和药代动力学特性.

属性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTROOMOPLCZHB-BHYQHFGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H103Cl3N10O34P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027688 | |

| Record name | Oritavancin diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1989.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192564-14-0 | |

| Record name | Oritavancin diphosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oritavancin diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORITAVANCIN DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does oritavancin diphosphate interact with bacteria and what are the downstream effects?

A1: Oritavancin diphosphate is a lipoglycopeptide antibiotic that exerts its bactericidal activity by interfering with bacterial cell wall synthesis. [] While its mechanism of action shares similarities with other lipoglycopeptides like telavancin, the specific details of its interactions with bacterial targets and the subsequent downstream effects are not extensively discussed in the provided research excerpts.

Q2: What is the visual compatibility of oritavancin diphosphate with other drugs during simulated Y-site administration?

A2: A study investigating the visual compatibility of oritavancin diphosphate with 37 commonly co-administered drugs found that 23 drugs were visually compatible with oritavancin at various concentrations over a four-hour period. [] Drugs formulated at basic or neutral pH were more likely to be incompatible. This highlights the importance of considering compatibility when administering oritavancin diphosphate in clinical settings.

Q3: What is the indication for oritavancin diphosphate use in clinical practice?

A3: Oritavancin diphosphate is specifically indicated for the treatment of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive microorganisms. [] These microorganisms include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus).

Q4: What is the significance of oritavancin diphosphate being designated as a Qualified Infectious Disease Product (QIDP)?

A4: Due to its potential to treat serious and life-threatening infections, oritavancin diphosphate has been recognized as a QIDP under the Generating Antibiotic Incentives Now (GAIN) title of the FDA Safety and Innovation Act. [] This designation grants the drug expedited review processes and extended market exclusivity, emphasizing its importance in combating infectious diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)